Comparison of Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) with Unsubstituted 6-Azaspiro[2.5]octane Ester
The target compound (XLogP3 = 0.6, TPSA = 85 Ų) exhibits a markedly different physicochemical profile compared to methyl 6-azaspiro[2.5]octane-1-carboxylate (CAS 874440-82-1; XLogP3 = 0.4, TPSA = 38.3 Ų) [1][2]. The increase in TPSA by 46.7 Ų (+122%) and the modest increase in XLogP3 by 0.2 log units indicate that the pyridine-3-sulfonyl group simultaneously enhances polarity while maintaining moderate lipophilicity, a desirable combination for central nervous system (CNS) drug-like space.
| Evidence Dimension | Computed XLogP3 and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 0.6, TPSA = 85 Ų (PubChem CID 121021114) |
| Comparator Or Baseline | Methyl 6-azaspiro[2.5]octane-1-carboxylate (CAS 874440-82-1): XLogP3 = 0.4, TPSA = 38.3 Ų |
| Quantified Difference | ΔXLogP3 = +0.2; ΔTPSA = +46.7 Ų (+122%) |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 / 3.4.6.11 (PubChem release 2021.05.07) |
Why This Matters
The higher TPSA of the target compound suggests improved aqueous solubility and reduced passive membrane permeability compared to the bare spirocyclic ester, which may translate into a more favorable balance of solubility and target engagement for certain target classes.
- [1] PubChem Compound Summary CID 121021114, Methyl 6-(pyridin-3-ylsulfonyl)-6-azaspiro[2.5]octane-1-carboxylate. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary CID 54593340, Methyl 6-azaspiro[2.5]octane-1-carboxylate. National Center for Biotechnology Information. View Source
